REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([CH3:15])([CH3:14])[C:9]([O:11]CC)=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl>>[Cl:1][C:2]1[C:7]([C:8]([CH3:15])([CH3:14])[C:9]([OH:11])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated for another 12 hours
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the product was obtained as a brown solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1C(C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |